molecular formula C7H4Br2O3 B188051 3,5-Dibromo-2,4-dihydroxybenzaldehyde CAS No. 116096-91-4

3,5-Dibromo-2,4-dihydroxybenzaldehyde

Cat. No.: B188051
CAS No.: 116096-91-4
M. Wt: 295.91 g/mol
InChI Key: JEFPULPKKGELPK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.91 g/mol . It is a dibrominated derivative of 2,4-dihydroxybenzaldehyde and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,4-dihydroxybenzaldehyde can be synthesized through the bromination of 2,4-dihydroxybenzaldehyde. The process involves the addition of bromine to a solution of 2,4-dihydroxybenzaldehyde in ethanol at room temperature . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzaldehyde ring.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in ethanol is used for the initial synthesis.

    Condensation: Hydrazides in methanol are used for forming hydrazones.

Major Products:

    Hydrazones: Formed from the reaction with hydrazides.

    Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents used.

Comparison with Similar Compounds

  • 2,4-Dibromobenzene-1,3,5-triol
  • 2,4,6-Tribromoresorcinol
  • 4-Bromo-3,5-dihydroxybenzoic acid

Comparison: 3,5-Dibromo-2,4-dihydroxybenzaldehyde is unique due to its specific bromination pattern and the presence of both hydroxyl and aldehyde functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dibromo-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPULPKKGELPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352771
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116096-91-4
Record name 3,5-Dibromo-2,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116096-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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